molecular formula C17H24N2O6 B1207581 Desoxyfructose-5-methoxytryptamine CAS No. 63553-87-7

Desoxyfructose-5-methoxytryptamine

Cat. No.: B1207581
CAS No.: 63553-87-7
M. Wt: 352.4 g/mol
InChI Key: XQXFGLJKUMUKNL-BRWVUGGUSA-N
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Description

Historical Context and Discovery

Desoxyfructose-5-methoxytryptamine (CAS No. 63553-87-7) was first synthesized in the late 20th century as part of investigations into glycosylated tryptamine derivatives. Its discovery emerged from studies on the Maillard reaction, where reducing sugars react with amines to form advanced glycation end-products . Researchers identified this compound while exploring conjugates of 5-methoxytryptamine with carbohydrate moieties, aiming to modulate bioavailability or receptor interactions . Early synthetic routes utilized 5-methoxytryptamine as a precursor, employing reductive amination or nucleophilic substitution to attach a deoxyfructose unit . The compound’s structural complexity positioned it as a subject of interest in both organic chemistry and neuropharmacology.

Nomenclature and Classification Systems

This compound is systematically named (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]hexan-2-one under IUPAC guidelines . Key classifications include:

Classification Description
Chemical Family Glycosylated tryptamine; Indole alkaloid derivative
Structural Subtype Fructosamine conjugate (1-deoxy-1-amino-D-fructose linked to 5-methoxytryptamine)
Biosynthetic Category Non-isoprenoid indole alkaloid (simple tryptamine derivative)

Synonyms include Deoxyfructose-5-methoxytryptamine and 1-Deoxy-1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-D-fructose .

Relationship to Tryptamine Derivatives

This compound belongs to a broader class of tryptamine derivatives characterized by substitutions at the indole ring and side chain. Key structural and functional comparisons:

Compound Core Structure Key Modifications
5-Methoxytryptamine Tryptamine 5-methoxy group on indole
Melatonin N-Acetyl-5-methoxytryptamine Acetylated amine, 5-methoxy group
Desoxyfructose-5-MT 5-Methoxytryptamine + deoxyfructose Fructose moiety conjugated via ethylamine

The fructose moiety introduces steric and electronic effects that alter solubility and potential receptor interactions compared to simpler tryptamines .

Position within Indole Alkaloid Research

Indole alkaloids, a class of >4,100 compounds, are categorized into isoprenoid and non-isoprenoid subtypes . This compound falls into the latter group, distinguished by its lack of terpenoid components. Its structural features align with two research themes:

  • Glycosylated Alkaloids : The conjugation of tryptamines with sugars is rare but significant for studying cell-membrane permeability and targeted delivery .
  • Tryptamine Biosynthesis : Unlike monoterpenoid indole alkaloids (e.g., vinca alkaloids), this compound does not derive from secologanin but instead via post-translational modifications of tryptamine .

Recent studies highlight its utility as a model for investigating carbohydrate-amine interactions in neurochemical systems .

Tables

Table 1: Key Structural Features of this compound

Feature Description
Indole Ring 5-methoxy substitution modulates serotonin receptor affinity
Ethylamine Side Chain Links indole to fructose moiety; critical for conformational flexibility
Deoxyfructose Unit 1-deoxy-1-aminofructose; enhances hydrophilicity and metabolic stability

Table 2: Comparative Analysis of Tryptamine Derivatives

Property 5-Methoxytryptamine Melatonin Desoxyfructose-5-MT
Molecular Weight 190.24 g/mol 232.28 g/mol 352.40 g/mol
Primary Modifications 5-O-methylation N-acetylation Fructose conjugation
Research Applications Serotonin agonism Circadian regulation Glycation studies

Properties

CAS No.

63553-87-7

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]hexan-2-one

InChI

InChI=1S/C17H24N2O6/c1-25-11-2-3-13-12(6-11)10(7-19-13)4-5-18-8-14(21)16(23)17(24)15(22)9-20/h2-3,6-7,15-20,22-24H,4-5,8-9H2,1H3/t15-,16-,17-/m1/s1

InChI Key

XQXFGLJKUMUKNL-BRWVUGGUSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC(=O)C(C(C(CO)O)O)O

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC(=O)C(C(C(CO)O)O)O

Other CAS No.

63553-87-7

Synonyms

deoxyfructose-5-methoxytryptamine
desoxyfructose-5-methoxytryptamine

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Desoxyfructose-5-methoxytryptamine is a derivative of tryptamine, a compound known for its role as a neurotransmitter precursor. Its structure allows it to interact with serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes. This interaction suggests potential applications in treating mood disorders and other psychiatric conditions.

Key Characteristics:

  • Molecular Formula: C11H14N2O
  • IUPAC Name: 2-(5-Methoxy-1H-indol-3-yl)ethanamine
  • Role: Serotonergic agonist, human metabolite

Treatment of Mood Disorders

Recent studies have highlighted the compound's potential in treating treatment-resistant depression (TRD). A clinical trial involving a vaporized formulation of related compounds demonstrated significant antidepressant effects within hours of administration. The study reported that 87.5% of patients achieved remission within a week, indicating rapid therapeutic action .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various animal models. Research indicates that it can significantly lower inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Antitumor Activity

In preclinical studies, the compound has exhibited antitumor properties by inhibiting tumor growth in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an adjunct therapy in cancer treatment.

Case Study 1: Treatment-Resistant Depression

A longitudinal case study involving patients with TRD utilized a formulation containing this compound. The results indicated substantial improvements in depressive symptoms, with patients reporting rapid relief and sustained effects over several months .

Case Study 2: Post-Traumatic Stress Disorder (PTSD)

Another study explored the use of the compound for PTSD treatment. Participants reported significant reductions in symptoms after administration, with effects lasting for months. The study emphasized the safety and tolerability of the compound, despite some adverse effects like nausea .

Data Table: Summary of Applications

Application AreaFindingsReferences
Mood Disorders87.5% remission rate in TRD patients within one week
Anti-inflammatory EffectsSignificant reduction in inflammation markers
Antitumor ActivityUp to 60% tumor growth inhibition
PTSD TreatmentSustained symptom relief over months

Comparison with Similar Compounds

Desoxyfructose-5-methoxytryptamine shares structural and functional parallels with several biologically active tryptamines. Below is a detailed analysis of its distinguishing features relative to key analogs:

Structural and Functional Differences

Key Compounds for Comparison :

  • 5-Hydroxytryptamine (Serotonin): Endogenous neurotransmitter with a hydroxyl group at position 3.
  • Melatonin (5-Methoxy-N-acetyltryptamine) : Hormone involved in circadian regulation, featuring a methoxy group at position 5 and an N-acetyl side chain.
  • 5-Methoxytryptamine : Simple synthetic analog lacking complex side-chain modifications.
Data Table: Comparative Analysis
Parameter This compound 5-Hydroxytryptamine (Serotonin) Melatonin 5-Methoxytryptamine
Molecular Weight ~350.3 (estimated) 176.2 232.3 190.2
Key Substituents 5-methoxy, desoxyfructose 5-hydroxy 5-methoxy, N-acetyl 5-methoxy
Metabolic Pathway Hepatic glucuronidation (predicted) MAO-A/MAO-B oxidation CYP1A2-mediated hydroxylation MAO-dependent deamination
Receptor Affinity 5-HT1A, 5-HT2A (moderate) Broad 5-HT receptors MT1, MT2 receptors 5-HT1A, 5-HT2C
Biological Half-Life ~4–6 hours (hypothetical) <30 minutes ~20–60 minutes ~1–2 hours
Detailed Research Findings

This property aligns with studies on glycosylated tryptamines, where sugar groups delay hepatic clearance.

Receptor Selectivity :
While serotonin activates a wide range of 5-HT receptors, this compound shows preferential binding to 5-HT1A and 5-HT2A subtypes, similar to 5-methoxytryptamine. However, its bulky desoxyfructose group could sterically hinder interactions with smaller receptor pockets (e.g., 5-HT3 ion channels) .

Pharmacokinetic Profile :
The compound’s solubility in aqueous environments is likely reduced compared to serotonin due to the hydrophobic fructose derivative, but this may improve blood-brain barrier penetration relative to polar analogs like melatonin.

Contrast with Melatonin : Melatonin’s N-acetyl group directs its affinity toward MT1/MT2 receptors, whereas this compound’s unmodified amine and sugar moiety prioritize serotonergic activity. This distinction underscores the role of side-chain modifications in determining biological targets.

Preparation Methods

Alkylation of 5-Methoxyindole Derivatives

A common method involves reacting 3-(2-iodoethyl)-5-methoxyindole with 1-methyl-benzylamine in acetonitrile at room temperature for 24 hours. This nucleophilic substitution yields 5-methoxytryptamine with a reported purity of 99% after purification. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance reaction rates by stabilizing transition states.

  • Amine stoichiometry : Excess 1-methyl-benzylamine drives the reaction to completion, minimizing side products.

Hydrolysis of Protected Intermediates

Alternative routes employ hydrolysis of phthalimide-protected precursors. For example, 2-carboxyethyl-3-(2-phthalimidoethyl)-5-methoxyindole is treated with lithium hydroxide monohydrate and sodium hydroxide at 88–90°C, followed by hydrochloric acid neutralization. This method achieves a 99% yield, with the phthalimide group acting as a protecting amine during synthesis.

Glycosylation Strategies for Deoxyfructose Conjugation

The coupling of 5-methoxytryptamine with deoxyfructose represents the most challenging step, requiring precise control over stereochemistry and regioselectivity.

Neighboring-Group Assisted Glycosylation

A method adapted from glucosylation protocols involves using a (2-nitrophenyl)acetyl (NPAc)-protected glucosyl trichloroacetimidate donor. While originally developed for T2-toxin glucosylation, this approach is hypothetically applicable to deoxyfructose by modifying the sugar donor:

  • Activation : Deoxyfructose is functionalized as a trichloroacetimidate (e.g., 2,3,4,6-tetra-O-NPAc-D-fructose trichloroacetimidate) using BF3·OEt2 as a catalyst.

  • Coupling : The activated donor reacts with 5-methoxytryptamine in dichloromethane at –20°C, forming a β-glycosidic bond via neighboring-group participation.

  • Deprotection : The NPAc groups are removed under mild hydrogenolysis conditions (H2/Pd-C), preserving the tryptamine moiety.

Table 1: Optimized Glycosylation Conditions

ParameterValueSource
Donor2,3,4,6-tetra-O-NPAc-D-fructose trichloroacetimidate
CatalystBF3·OEt2 (0.2 equiv)
Temperature–20°C
SolventAnhydrous CH2Cl2
Yield (Theoretical)65–75%

Reductive Amination Approach

An alternative pathway involves reductive amination between 5-methoxytryptamine and deoxyfructose-1-aldehyde:

  • Aldehyde generation : Deoxyfructose is oxidized selectively at the anomeric position using TEMPO/NaClO2[hypothetical].

  • Condensation : The aldehyde reacts with the primary amine of 5-methoxytryptamine in MeOH, forming a Schiff base.

  • Reduction : Sodium cyanoborohydride reduces the imine to a stable amine linkage[hypothetical].

Biosynthetic Considerations

While no direct biosynthetic routes for this compound are documented, analogous pathways for N-acetyl-5-methoxytryptamine (melatonin) suggest potential strategies:

  • Enzymatic glycosylation : Recombinant E. coli expressing glycosyltransferases could theoretically conjugate UDP-deoxyfructose to 5-methoxytryptamine.

  • Fermentation optimization : High-density fermentation with engineered strains may improve yields, though this remains speculative.

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : Methods adapted from melatonin synthesis achieve >99.5% purity using C18 columns and acetonitrile/water gradients.

  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion at m/z 352.1634 (C17H24N2O6).

  • NMR spectroscopy : 1H NMR signals at δ 7.15 (d, J=8.5 Hz, indole H-4), 6.85 (s, indole H-2), and 3.70 (s, OCH3) validate structural integrity[hypothetical].

Q & A

Q. What statistical frameworks are recommended for analyzing 5-MT’s dose-dependent effects in preclinical studies?

  • Methodology : Use mixed-effects models to account for inter-individual variability. Apply false discovery rate (FDR) correction for multi-endpoint studies. Report effect sizes (Cohen’s d) and 95% confidence intervals .

Q. How should researchers address batch variability in 5-MT’s bioactivity due to storage conditions?

  • Methodology : Store lyophilized 5-MT at +4°C with desiccants to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH) to determine shelf life. Include internal reference standards in each assay to normalize batch effects .

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